molecular formula C18H23F3N6O B12173838 N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Cat. No.: B12173838
M. Wt: 396.4 g/mol
InChI Key: OIRDIEYVSPTORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a trifluoromethyl group at position 3 and a piperidine-3-carboxamide moiety at position 4. The cyclohexyl group attached to the carboxamide distinguishes it from structurally related analogs.

Properties

Molecular Formula

C18H23F3N6O

Molecular Weight

396.4 g/mol

IUPAC Name

N-cyclohexyl-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

InChI

InChI=1S/C18H23F3N6O/c19-18(20,21)17-24-23-14-8-9-15(25-27(14)17)26-10-4-5-12(11-26)16(28)22-13-6-2-1-3-7-13/h8-9,12-13H,1-7,10-11H2,(H,22,28)

InChI Key

OIRDIEYVSPTORY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCN(C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

Preparation Methods

The synthesis of N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazole ring, followed by the introduction of the trifluoromethyl group and the cyclohexyl moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[4,3-b]pyridazine scaffold is a versatile pharmacophore. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Triazolo[4,3-b]pyridazine Derivatives

Compound Name Substituents/Modifications Biological Target/Activity Key Findings Reference
Target Compound : N-cyclohexyl-1-[3-(trifluoromethyl)triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide - 3-CF₃ group
- 6-piperidine-3-carboxamide with cyclohexyl substituent
Not explicitly reported (structural analogs target BRD4, Lin28, or PEF(S)) Unique cyclohexyl group may enhance lipophilicity and alter target selectivity.
Compound 6 (Vitas-M, STK651245) - 3-CF₃ group
- Indole-ethylamine substituent
BRD4 bromodomain inhibitor Demonstrated IC₅₀ = 0.12 µM for BRD4; hydrophobic interactions critical for binding.
Compound 7 (Enamine, Z1220635364) - 3-methyl group
- 5-fluoro-indole substituent
BRD4 bromodomain inhibitor Reduced potency (IC₅₀ = 0.45 µM) compared to Compound 6, highlighting CF₃ importance.
C1632 (Lin28-1632) - 3-methyl group
- N-methyl-N-phenylacetamide side chain
Lin28 inhibitor Restored let-7 miRNA function, reduced tumorsphere formation (IC₅₀ = 2.1 µM).
N-(3-Chlorophenyl)-1-(3-methyltriazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide - 3-methyl group
- 3-chlorophenyl carboxamide
Not explicitly reported (structural analog of C1632) Chlorophenyl group may improve metabolic stability over cyclohexyl derivatives.
Compound 3ab - 3-CF₃ group
- Pyrrolidin-3-yl and phenylpropenamide substituents
Synthetic intermediate (photoredox-mediated coupling) Highlighted synthetic versatility of triazolo-pyridazine core for derivatization.
PEF(S) Binders - Sulfonamides and pyridine-triazolo-pyridazine hybrids PEF(S) allosteric site Displaced TNS (Kd = 8–15 µM), suggesting potential as protein-protein interaction inhibitors.

Key Structural and Functional Insights

Role of Trifluoromethyl (CF₃) Group :

  • The 3-CF₃ group (present in the target compound and Compound 6) enhances binding to hydrophobic pockets in targets like BRD4, as evidenced by improved IC₅₀ values compared to methyl-substituted analogs (e.g., Compound 7) .
  • In C1632, the absence of CF₃ is compensated by a methyl group, which retains Lin28 inhibition but with reduced potency compared to CF₃-containing analogs .

Indole-ethylamine substituents (Compound 6) introduce π-π stacking interactions critical for BRD4 inhibition .

Biological Target Flexibility :

  • The triazolo-pyridazine core is adaptable to diverse targets (BRD4, Lin28, PEF(S)) depending on substituents. For example, C1632’s phenylacetamide chain directs Lin28 inhibition, whereas indole derivatives favor BRD4 .

Synthetic Accessibility :

  • Derivatives like Compound 3ab are synthesized via photoredox-mediated C(sp³)–C(sp³) coupling, demonstrating the scaffold’s compatibility with modern synthetic methods .

Biological Activity

N-cyclohexyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide (CAS Number: 1007791-86-7) is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and modulation of specific biological pathways. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23F3N6OC_{18}H_{23}F_3N_6O, with a molecular weight of 396.4 g/mol. The structure features a piperidine ring substituted with a triazolo-pyridazine moiety and a trifluoromethyl group, which are critical for its biological activity.

Research indicates that compounds containing triazolo and pyridazine structures can act as inhibitors of various kinases, including c-Met kinase. c-Met is known for its role in cell proliferation and survival in cancer cells. In vitro studies have shown that derivatives similar to this compound exhibit significant inhibitory activity against c-Met with IC50 values indicating potent effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

In Vitro Cytotoxicity

The biological evaluation of related triazolo-pyridazine derivatives has revealed moderate to significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These results suggest that this compound could possess similar or enhanced cytotoxic properties due to its structural characteristics .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis indicates that the presence of the trifluoromethyl group and the triazolo-pyridazine scaffold significantly contributes to the compound's inhibitory potency against c-Met kinase and its cytotoxic effects on cancer cells. Modifications in these groups can lead to variations in biological activity; thus, further optimization is essential for enhancing efficacy .

Case Studies and Research Findings

A recent study synthesized several derivatives based on the triazolo-pyridazine framework and evaluated their pharmacological properties. Among these, certain compounds demonstrated strong inhibition of c-Met kinase comparable to Foretinib, a known c-Met inhibitor . The findings highlight the potential of these compounds as lead candidates for further development in targeted cancer therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.